REACTION_CXSMILES
|
[CH:1]1(/[C:4](=[N:6]/[S:7]([C:9]([CH3:12])([CH3:11])[CH3:10])=[O:8])/[CH3:5])[CH2:3][CH2:2]1.[CH3:13][Al](C)C.[Li]C>C1(C)C=CC=CC=1>[CH:1]1([C:4]([NH:6][S:7]([C:9]([CH3:12])([CH3:11])[CH3:10])=[O:8])([CH3:13])[CH3:5])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)\C(\C)=N\S(=O)C(C)(C)C
|
Name
|
|
Quantity
|
1.76 mL
|
Type
|
reactant
|
Smiles
|
C[Al](C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
[Li]C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirred 20 minutes at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred at −78° C. for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding 2 mL of water
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (silica gel, 200-300 mesh
|
Type
|
WASH
|
Details
|
eluting with a mixture of petroleum ether and ethyl acetate (4:1
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(C)(C)NS(=O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 27.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |